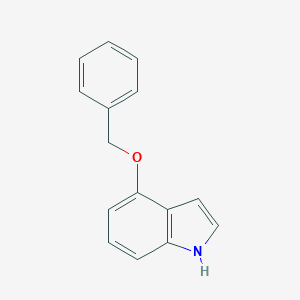









|
REACTION_CXSMILES
|
[OH-].[K+].[OH:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[CH2:13]([O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at room temperature for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent under reduced pressure, water (50 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
|
Type
|
EXTRACTION
|
|
Details
|
the resultant was extracted with ether (3×50 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing solids
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the obtained crude product
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.43 g | |
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |